An In-Depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline with significant potential in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it outlines a plausible synthetic route based on established methodologies for related compounds and explores its reactivity. A significant focus is placed on the potential applications of this compound in drug development, drawing from the extensive research on the biological activities of 8-hydroxyquinoline derivatives, including their roles as antimicrobial and anticancer agents. Safety and handling precautions are also discussed based on data from structurally similar compounds. This guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties.[3] The therapeutic potential of 8-HQ derivatives often stems from their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells.[3] The substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of the 8-hydroxyquinoline core, as in 4-Chloro-8-hydroxy-2-methylquinoline, is anticipated to modulate its lipophilicity, electronic properties, and ultimately, its pharmacological profile.
Physicochemical and Spectroscopic Profile
Core Chemical Properties
A clear identification of 4-Chloro-8-hydroxy-2-methylquinoline is established through its unique identifiers and fundamental chemical properties.
| Property | Value | Source |
| CAS Number | 28507-46-2 | [4] |
| Molecular Formula | C₁₀H₈ClNO | [4] |
| Molecular Weight | 193.63 g/mol | [4] |
| Appearance | Solid (predicted) | [5] |
Predicted Spectroscopic Data
The structural elucidation of 4-Chloro-8-hydroxy-2-methylquinoline relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from data on analogous structures such as 4-chloro-2-methylquinoline and other 8-hydroxyquinoline derivatives.[2][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.
The IR spectrum is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the region of 1450-1600 cm⁻¹.
-
C-O stretching: A band in the region of 1200-1300 cm⁻¹.
-
C-Cl stretching: A band in the region of 700-800 cm⁻¹.
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (193.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methyl group, the chlorine atom, and other small neutral molecules.[8][9]
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic approach could involve a multi-step process starting from a readily available precursor like 8-hydroxy-2-methylquinoline.
Figure 1: Proposed synthesis of 4-Chloro-8-hydroxy-2-methylquinoline.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 8-hydroxy-2-methylquinoline in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require heating or catalysis.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-Chloro-8-hydroxy-2-methylquinoline.
Causality behind Experimental Choices: The choice of a chlorinating agent like NCS is based on its common use for the regioselective chlorination of activated aromatic rings. The solvent is chosen to dissolve the starting material and be inert to the reaction conditions. The purification method will depend on the physical properties of the product and impurities.
Reactivity
The reactivity of 4-Chloro-8-hydroxy-2-methylquinoline is dictated by its functional groups:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols). This reactivity is a key feature for generating a library of derivatives for structure-activity relationship (SAR) studies.[10]
-
Hydroxyl Group: The 8-hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. It also plays a crucial role in the compound's ability to chelate metal ions.
-
Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.
Applications in Drug Development
The 8-hydroxyquinoline scaffold is a cornerstone in the development of various therapeutic agents. The introduction of the chloro and methyl groups in 4-Chloro-8-hydroxy-2-methylquinoline is expected to influence its biological activity, making it a promising candidate for further investigation.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial properties.[11][12] The proposed mechanism of action often involves the chelation of essential metal ions, such as iron and zinc, which are vital for microbial growth and enzymatic function. This chelation can disrupt the microbial cell membrane and inhibit key metabolic pathways. The lipophilicity of the molecule, which can be enhanced by the chloro and methyl substituents, is crucial for its ability to penetrate microbial cell walls.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro-8-hydroxy-2-methylquinoline,(CAS# 28507-46-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
